Cas no 38417-97-9 (Benzenamine,2,4,6-trinitro-N-(4-nitrophenyl)-)
38417-97-9 structure
Product Name:Benzenamine,2,4,6-trinitro-N-(4-nitrophenyl)-
CAS No:38417-97-9
MF:C12H7N5O8
MW:349.212682008743
CID:322238
PubChem ID:631601
Update Time:2025-04-19
Benzenamine,2,4,6-trinitro-N-(4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2,4,6-trinitro-N-(4-nitrophenyl)-
- 2,4,6-Trinitro-N-(4-nitrophenyl)aniline
- XPASUWOQXAHESL-UHFFFAOYSA-N
- DTXSID30191753
- SCHEMBL11148926
- SR-01000196345
- NS00030382
- EINECS 253-920-1
- SR-01000196345-1
- Benzenamine, 2,4,6-trinitro-N-(4-nitrophenyl)-
- 38417-97-9
- 2,4,6-Trinitro-N-(4-nitrophenyl)aniline #
- 2,4,4',6-Tetranitrodiphenylamine
-
- Inchi: 1S/C12H7N5O8/c18-14(19)8-3-1-7(2-4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H
- InChI Key: XPASUWOQXAHESL-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C=C(C=1NC1C=CC(=CC=1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 349.02951
- Monoisotopic Mass: 349.02946220g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 195Ų
Experimental Properties
- PSA: 184.59
Benzenamine,2,4,6-trinitro-N-(4-nitrophenyl)- Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
38417-97-9 (Benzenamine,2,4,6-trinitro-N-(4-nitrophenyl)-) Related Products
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